molecular formula C22H18F3N3O2S B2737486 1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1209828-91-0

1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2737486
CAS No.: 1209828-91-0
M. Wt: 445.46
InChI Key: HZTUYRJERBMRTF-UHFFFAOYSA-N
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Description

1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H18F3N3O2S and its molecular weight is 445.46. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by improving lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiourea derivatives, including compounds similar to the one . For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to the studied molecule demonstrated MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae .
  • Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, indicating significant antibacterial efficacy .

Anticancer Activity

The anticancer properties of thiourea derivatives have been extensively studied:

  • Cytotoxicity : In vitro studies showed that certain thiourea derivatives exhibited IC50 values in the low micromolar range (e.g., 1.29 µM), indicating potent cytotoxic effects against cancer cell lines such as MCF-7 .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, suggesting a targeted approach to inhibit cancer cell proliferation .

Other Pharmacological Effects

The compound's structural components suggest additional pharmacological activities:

  • Anti-inflammatory Effects : Thiourea derivatives have been reported to exhibit anti-inflammatory properties, which may enhance their therapeutic profile in treating chronic diseases .
  • Potential as LFA-1 Antagonists : Some derivatives have shown promise as leukocyte function-associated antigen-1 (LFA-1) antagonists, which could be beneficial in autoimmune conditions .

Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. synthesized various thiourea derivatives and tested their antibacterial activity against several strains. The results indicated that certain compounds had comparable or superior activity compared to existing antibiotics .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of thiourea were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The findings revealed significant growth inhibition at low concentrations:

CompoundCell LineIC50 (µM)
Compound CMCF-71.29
Compound DMCF-72.96

Properties

IUPAC Name

1-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S/c23-22(24,25)16-4-7-17(8-5-16)26-21(30)27-18-6-3-14-9-10-28(13-15(14)12-18)20(29)19-2-1-11-31-19/h1-8,11-12H,9-10,13H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTUYRJERBMRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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